molecular formula C15H18N4O5S3 B2727701 methyl 4-(((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate CAS No. 1251543-20-0

methyl 4-(((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate

Cat. No. B2727701
CAS RN: 1251543-20-0
M. Wt: 430.51
InChI Key: ZGPISXBYFOQNQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a useful research compound. Its molecular formula is C15H18N4O5S3 and its molecular weight is 430.51. The purity is usually 95%.
BenchChem offers high-quality methyl 4-(((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Properties One of the primary applications involves the synthesis of novel compounds for antibacterial purposes. For instance, the synthesis and evaluation of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine as an impurity in the antibacterial drug sulfamethizole highlights the chemical's role in the development of antibacterial agents. This impurity results from the reaction of unreacted sulfonyl chloride with sulfamethizole, further emphasizing the compound's relevance in the synthesis of pharmaceuticals (Talagadadeevi et al., 2012).

Photodynamic Therapy for Cancer Treatment Another significant application is in photodynamic therapy (PDT) for cancer treatment. The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including the 1,3,4-thiadiazol-2-yl moiety, have shown promising photophysical and photochemical properties. These properties are crucial for PDT, where the compound's ability to generate singlet oxygen and its high fluorescence quantum yield make it a potential candidate for cancer therapy (Pişkin et al., 2020).

Inhibition of Carbonic Anhydrase Isoenzymes The compound also finds application in the inhibition of carbonic anhydrase isoenzymes, which is pivotal in various therapeutic areas, including glaucoma treatment, diuretics, and altitude sickness. Studies on N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides have revealed their potential as inhibitors of human carbonic anhydrase isoenzymes I, II, VII, and XII, though with varying degrees of inhibition potency. These findings suggest the compound's utility in developing selective inhibitors for therapeutic applications (Mishra et al., 2016).

Anticancer Activity Furthermore, the compound's derivatives have been explored for their anticancer activities. For example, synthesis, structural characterization, and evaluation of pyrazole derivatives for their in vitro anticancer activity against Ehrlich ascites carcinoma cells indicate the potential of these derivatives as anticancer agents. Such studies underscore the compound's role in the ongoing search for effective cancer therapies (El-Gaby et al., 2017).

properties

IUPAC Name

methyl 4-[[5-[[2-[methyl(methylsulfonyl)amino]acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5S3/c1-19(27(3,22)23)8-12(20)16-14-17-18-15(26-14)25-9-10-4-6-11(7-5-10)13(21)24-2/h4-7H,8-9H2,1-3H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPISXBYFOQNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-[({5-[2-(N-methylmethanesulfonamido)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoate

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